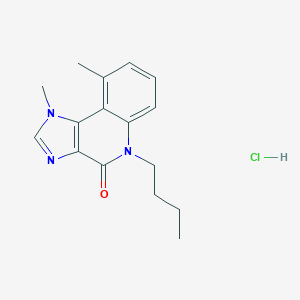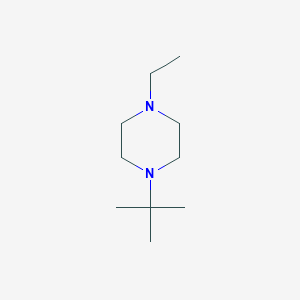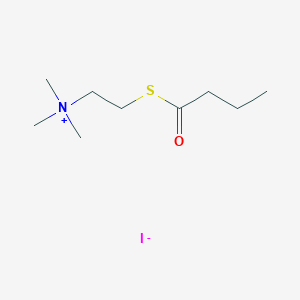
芦荟素
描述
Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans . All types of Aloe vera plants do contain aloin .
Synthesis Analysis
Aloin is usually prepared by extraction from aloe latex . The latex is the bitter yellow exudate that seeps out from just underneath the skin of aloe leaves . A method of quantitative analysis of aloins (aloins A and B) and aloe-emodin in aloe vera raw materials and finished products uses HPLC coupled with UV detection .
Molecular Structure Analysis
Aloin is a diastereoisomeric mixture of aloin A (barbaloin) and aloin B (isobarbaloin), which have similar properties . Infrared spectroscopy and Raman spectroscopy have been applied to the structural characterization of aloin . Density functional theory (DFT) is applied to the theoretical calculations using the B3LYP/6-31G (d) basis set vibration, which was helpful to understand the aloin molecular vibrational frequency .
Chemical Reactions Analysis
Aloin has been studied for its chemical reactions. A single-laboratory validation study described a method of quantitative analysis of aloins (aloins A and B) and aloe-emodin in aloe vera raw materials and finished products . This method used HPLC coupled with UV detection at 380 nm for the aloins and 430 nm for aloe-emodin .
Physical And Chemical Properties Analysis
Aloin is a bitter, yellow-brown colored compound . Its molecular formula is C21H22O9 . It is a diastereoisomeric mixture of aloin A (barbaloin) and aloin B (isobarbaloin), which have similar properties .
科学研究应用
Anti-inflammatory Properties
Aloin has been studied for its potential to reduce inflammation. It is an active ingredient in Aloe species known for medicinal properties and has shown promise in reducing inflammatory responses in various conditions .
Anticancer Activity
Research has indicated that Aloin may have anticancer properties. It has attracted interest for its ability to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment studies .
Antibacterial Effects
Aloin’s antibacterial activities make it useful in fighting infections. Studies have explored its effectiveness against various bacterial strains, which could lead to new antibacterial treatments .
Antioxidant Capabilities
The compound’s antioxidant activities are significant in scientific research. Antioxidants play a crucial role in protecting cells from damage caused by free radicals, and Aloin is being investigated for this purpose .
Wound Healing and Skin Protection
Aloin has applications in wound healing and treating burns. Its properties may minimize skin damage from x-rays and aid in the healing process of various skin injuries .
Cardiovascular Health
There is interest in Aloin’s potential to influence cardiovascular health by increasing high-density lipoprotein (HDL) and reducing low-density lipoprotein (LDL), which could have implications for heart disease treatment .
Diabetes Management
Aloin may play a role in reducing blood sugar levels in diabetics. Its effects on glucose metabolism are being researched, which could lead to new approaches in diabetes management .
Respiratory Conditions
Studies have explored how Aloin can ameliorate symptoms of allergic rhinitis and asthma. It may interact with core target proteins involved in these conditions, offering a new angle for treatment strategies .
作用机制
Target of Action
Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with amino acid residues Gly281, His244, Val283, Ala286, and His263, occupying the catalytic center of tyrosinase and blocking substrate entry . Furthermore, it has been found to inhibit the proteolytic activity of SARS-CoV-2 PLpro .
Mode of Action
Aloin B interacts with its targets leading to various changes. For instance, it inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . It also inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 .
Biochemical Pathways
Aloin B affects several biochemical pathways. It has been found to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), the activation of p65 nuclear factor-kappa B, and the ratios of B cell lymphoma (Bcl)-2-associated X protein/Bcl-2 and cleaved caspase-3/caspase-3 . It may also regulate allergic rhinitis and asthma by down-regulating MAPK signaling related proteins .
Pharmacokinetics
Aloin B exhibits better absorption and slower elimination rate compared to other compounds such as aloesin and aloenin . Aloin A and its isomer aloin B present similar T max and t 1/2 but different AUC and C max values, indicating different relative bioavailability .
Result of Action
The action of Aloin B leads to various molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces apoptosis and reverses the loss of tight junctions by reducing the reactive oxygen species levels and changes in mitochondrial membrane potential .
安全和危害
Aloin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . In higher doses, aloin may lead to electrolyte imbalance, diarrhea, and abdominal pain .
未来方向
The promising results of studies on aloin in basic research encourage a greater number of clinical trials to test the clinical application of aloin and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of aloin .
属性
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-WEZNYRQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904581 | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloin B | |
CAS RN |
28371-16-6 | |
| Record name | Aloin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)


![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)


![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)





